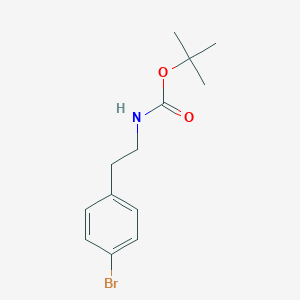

N-Boc-2-(4-bromofenil)etilamina

Descripción general

Descripción

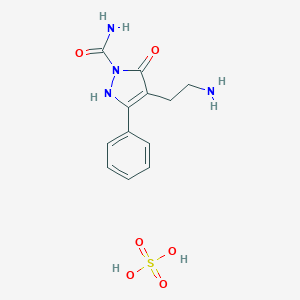

N-Boc-2-(4-bromophenyl)ethylamine is a chemical compound that is part of a broader class of organic molecules known for their utility in various chemical syntheses and pharmaceutical applications. The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines, which can be removed under acidic conditions. The presence of a 4-bromophenyl moiety suggests potential for further functionalization through cross-coupling reactions, given the bromine atom's reactivity.

Synthesis Analysis

The synthesis of related compounds often involves the protection of amine groups and the formation of carbon-nitrogen bonds. For instance, an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, a compound with a protected amine and an ethyl group, was achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield without the need for chromatography . This method could potentially be adapted for the synthesis of N-Boc-2-(4-bromophenyl)ethylamine by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-Boc-2-(4-bromophenyl)ethylamine can be complex, with various substituents influencing the overall conformation and reactivity. For example, the crystal structure of ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate revealed two independent molecules with significant dihedral angles between different groups, which could affect the molecule's reactivity and interactions . Such structural analyses are crucial for understanding how the compound might behave in different chemical environments.

Chemical Reactions Analysis

Compounds with bromophenyl groups, like N-Boc-2-(4-bromophenyl)ethylamine, are often used in cross-coupling reactions due to the bromine's ability to be substituted by other groups. For example, nickel dibromide complexes have been used as catalysts for ethylene polymerization, demonstrating the reactivity of bromine-containing compounds in complex chemical reactions . Additionally, the presence of an amine group allows for reactions such as N-formylation, as seen with various amines using ethyl bromodifluoroacetate in a copper-catalyzed process .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Boc-2-(4-bromophenyl)ethylamine would be influenced by both the protective Boc group and the bromophenyl moiety. The Boc group typically increases the steric bulk and can affect the solubility and reactivity of the amine. The 4-bromophenyl group could enhance the compound's density and boiling point due to the heavy bromine atom. Moreover, the presence of the bromine atom could make the compound more amenable to undergo nucleophilic substitution reactions, which is a common pathway for further chemical modifications.

Aplicaciones Científicas De Investigación

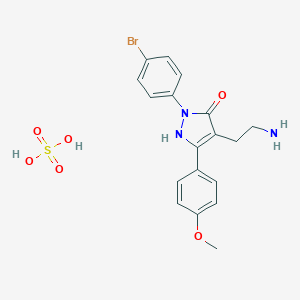

Preparación de Inhibidores Duales

N-Boc-2-(4-bromofenil)etilamina se utiliza en la preparación de inhibidores duales de segunda generación de la falcipaína-2 de cisteína proteasa (FP-2) y la dihidrofolato reductasa de Plasmodium falciparum (PfDHFR), que son cruciales para los parásitos de la malaria . Esta aplicación es significativa en el campo de la química medicinal, particularmente en el desarrollo de medicamentos antimaláricos.

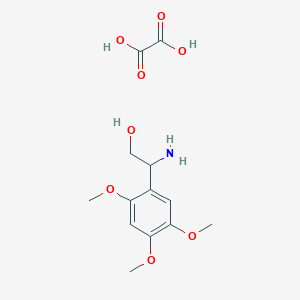

Síntesis de Indol-2-carboxamidas

Este compuesto también se utiliza en la preparación de indol-2-carboxamidas . Las indol-2-carboxamidas son conocidas por ser nuevos moduladores alostéricos del receptor cannabinoide (CB-1). Esta aplicación es importante en el campo de la neurociencia y la farmacología, ya que contribuye al desarrollo de nuevos medicamentos que pueden modular el receptor CB-1.

Síntesis de Derivados de Pirazinoisoquinolina

4-Bromofeniletilamina, un derivado de this compound, se utiliza en la síntesis de derivados de pirazinoisoquinolina . Estos derivados tienen aplicaciones potenciales en la química medicinal debido a sus diversas actividades biológicas.

Preparación de N-2-(4-bromofenil)etil Cloroacetamida

4-Bromofeniletilamina también se utiliza en la síntesis de N-2-(4-bromofenil)etil cloroacetamida . Este compuesto se puede utilizar como bloque de construcción en la síntesis de varios compuestos farmacéuticos.

Síntesis de Sulfuros de Alquilo Arilamino

Otra aplicación de 4-Bromofeniletilamina es en la síntesis de sulfuros de alquilo arilamino . Estos compuestos se utilizan en la síntesis de varios compuestos orgánicos y tienen aplicaciones potenciales en la química medicinal.

Uso como Bloque de Construcción en Síntesis Orgánica

Debido a su estructura, this compound se puede utilizar como bloque de construcción en la síntesis de varios compuestos orgánicos

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of N-Boc-2-(4-bromophenyl)ethylamine is the hydroxylase enzyme , specifically the iron atom in the heme group of cytochrome P450 . This enzyme plays a crucial role in the synthesis of neurotransmitters such as dopamine and norepinephrine .

Mode of Action

N-Boc-2-(4-bromophenyl)ethylamine acts as a competitive inhibitor of the hydroxylase enzyme . By binding to the iron atom in the heme group of cytochrome P450, it inhibits the hydroxylation process, which is a critical step in the synthesis of catecholamines .

Biochemical Pathways

The inhibition of hydroxylation by N-Boc-2-(4-bromophenyl)ethylamine affects the catecholamine synthesis pathway . This results in lower levels of catecholamines, including dopamine and norepinephrine . These neurotransmitters are involved in various physiological processes, including mood regulation and the body’s response to stress.

Pharmacokinetics

Its molecular weight (30019 g/mol) and physical properties suggest that it may have good bioavailability

Result of Action

The inhibition of hydroxylation by N-Boc-2-(4-bromophenyl)ethylamine leads to lower levels of catecholamines . This can be beneficial for diseases such as Parkinson’s disease, Alzheimer’s disease, and schizophrenia, where an imbalance of these neurotransmitters is often observed .

Action Environment

The action of N-Boc-2-(4-bromophenyl)ethylamine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at room temperature Additionally, its interaction with the hydroxylase enzyme may be influenced by the presence of other molecules in the cellular environment

Propiedades

IUPAC Name |

tert-butyl N-[2-(4-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRQBIMZMDWOQLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557578 | |

| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120157-97-3 | |

| Record name | 1,1-Dimethylethyl N-[2-(4-bromophenyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [2-(4-bromophenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-[2-(4-bromophenyl)ethyl]-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

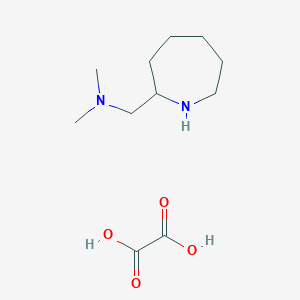

![5-[7-(5-Amino-1,3,4-thiadiazol-2-YL)heptyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111284.png)

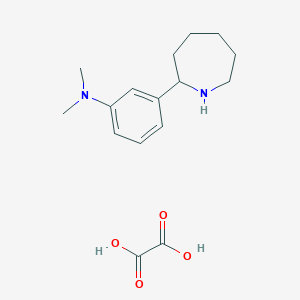

![5-[(5-Amino-1,3,4-thiadiazol-2-YL)methyl]-1,3,4-thiadiazol-2-ylamine oxalate](/img/structure/B111288.png)

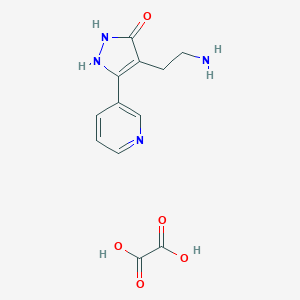

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)